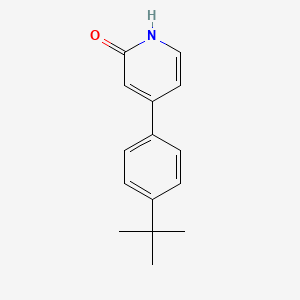![molecular formula C13H12N2O2 B6367433 3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% CAS No. 1261895-52-6](/img/structure/B6367433.png)
3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine (95%) is a compound of interest in many scientific research applications due to its unique properties. This compound is a pyridine derivative with a hydroxyl group, an aminocarbonyl group, and a phenyl group. It is a colorless solid at room temperature and has a melting point of about 140°C. This compound has been studied for its potential applications in drug discovery and development, as well as for its biochemical and physiological effects. In
Applications De Recherche Scientifique
3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine (95%) has been studied for its potential applications in drug discovery and development. This compound has been used as a starting material for the synthesis of various bioactive molecules, such as inhibitors of cyclin-dependent kinases and protein kinases, as well as inhibitors of HIV-1 protease. In addition, this compound has been used in the synthesis of other pyridine derivatives, such as 2-amino-3-methyl-5-chloropyridine and 5-chloro-2-methyl-3-pyridinol.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine (95%) is not well understood. However, it is believed that this compound acts as a substrate for various enzymes, including cyclin-dependent kinases and protein kinases, which are involved in cell cycle regulation and signal transduction. In addition, this compound is thought to interact with HIV-1 protease, leading to the inhibition of HIV-1 replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine (95%) are not well understood. However, this compound has been shown to inhibit the activity of cyclin-dependent kinases and protein kinases, leading to the inhibition of cell cycle progression and signal transduction. In addition, this compound has been shown to inhibit the activity of HIV-1 protease, leading to the inhibition of HIV-1 replication.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine (95%) in laboratory experiments is its availability in high purity. This compound is commercially available in a 95% purity, which is suitable for many laboratory experiments. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is not suitable for use in biological systems, as it is not soluble in water and can be toxic to cells.
Orientations Futures
The future directions for the use of 3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine (95%) include the development of new inhibitors of cyclin-dependent kinases and protein kinases for use in drug discovery and development. In addition, this compound could be used in the synthesis of new pyridine derivatives for use in drug development. Furthermore, this compound could be used to develop new inhibitors of HIV-1 protease for use in the treatment of HIV/AIDS. Finally, this compound could be used to develop new inhibitors of other enzymes involved in cell cycle regulation and signal transduction.
Méthodes De Synthèse
3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine (95%) can be synthesized through a reaction of N-methyl-2-amino-5-chloropyridine and 3-hydroxy-2-phenylpyridine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of about 100°C for 4-6 hours. After the reaction is complete, the product is isolated and purified by column chromatography.
Propriétés
IUPAC Name |
3-(3-hydroxypyridin-2-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-14-13(17)10-5-2-4-9(8-10)12-11(16)6-3-7-15-12/h2-8,16H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZKHASCHADPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682912 |
Source


|
| Record name | 3-(3-Hydroxypyridin-2-yl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261895-52-6 |
Source


|
| Record name | 3-(3-Hydroxypyridin-2-yl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














